1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3
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Overview
Description
1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 is a derivative of 2,4-dinitrophenylhydrazine, a compound widely used in organic chemistry for the detection of carbonyl compounds. This specific derivative is deuterated, meaning it contains deuterium, a stable isotope of hydrogen, which is often used in scientific research to trace chemical reactions and study molecular structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 typically involves the reaction of 2,4-dinitrophenylhydrazine with a deuterated aldehyde or ketone. The reaction is carried out in an acidic medium, often using hydrochloric acid in ethanol as the solvent. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming the hydrazone derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of deuterated reagents can be costly, so efficient recycling and purification methods are employed to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dinitrophenylhydrazones with additional oxygen-containing functional groups, while reduction can produce amino derivatives .
Scientific Research Applications
1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 has several applications in scientific research:
Chemistry: Used as a reagent for the detection and analysis of carbonyl compounds.
Biology: Employed in studies involving enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 involves its interaction with carbonyl compounds. The compound forms a hydrazone derivative through a nucleophilic addition-elimination reaction. This reaction is facilitated by the presence of acidic conditions, which protonate the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the hydrazine .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: The parent compound, widely used for similar applications.
2,4-Dinitrophenol: Another related compound, used as a metabolic stimulant and in biochemical studies.
Phenylhydrazine: A simpler hydrazine derivative used in organic synthesis.
Uniqueness
1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 is unique due to its deuterated nature, which makes it particularly useful in tracing chemical reactions and studying molecular structures. The presence of deuterium allows for more precise analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy .
Properties
Molecular Formula |
C9H10N4O4 |
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Molecular Weight |
241.22 g/mol |
IUPAC Name |
2,3,5-trideuterio-4,6-dinitro-N-[(E)-propylideneamino]aniline |
InChI |
InChI=1S/C9H10N4O4/c1-2-5-10-11-8-4-3-7(12(14)15)6-9(8)13(16)17/h3-6,11H,2H2,1H3/b10-5+/i3D,4D,6D |
InChI Key |
NFQHZOZOFGDSIN-GYFHQMESSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N/N=C/CC)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |
Canonical SMILES |
CCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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